Hydroxy-PEG8-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Related Compounds
10-Hydroxy-2-decenoic acid (10-HDA)
Compound Description: 10-HDA, a medium-chain fatty acid, is a major component of royal jelly known for its various health benefits. Studies suggest that 10-HDA exhibits anti-tumor, anti-biotic, immunomodulatory, estrogenic, and neurogenic properties []. It was found to extend the lifespan of Caenorhabditis elegans through dietary restriction and target of rapamycin signaling pathways [], activate 5'-AMP-activated protein kinase (AMPK) in L6 myotubes and mice [], and modulate innate immune responses [].
N-Hydroxy-pipecolic acid (NHP)
Compound Description: NHP is a plant metabolite that plays a crucial role in systemic acquired resistance (SAR), a plant defense mechanism against pathogens [, ]. During SAR, NHP is synthesized and transported throughout the plant, priming uninfected tissues for enhanced defense responses []. Glycosylation of NHP by enzymes like UGT76B1 can modulate its activity and influence systemic resistance in plants [].
Compound Description: FAHFAs are a class of lipids with anti-diabetic and anti-inflammatory properties [, , , , , , , ]. They have been identified in various tissues and organisms, including plants and mammals [, , ]. Research suggests that FAHFAs play a role in regulating glucose metabolism, inflammation, and immune responses [, , ].
β-Hydroxy acids
Compound Description: β-Hydroxy acids are organic compounds containing a carboxyl group and a hydroxyl group on the beta carbon. These molecules serve as valuable building blocks in organic synthesis and find applications in various industries. Several methods have been developed for their synthesis, including electrochemical conversion of bio-derivable hydroxy acids [], diboronic acid anhydride-catalyzed dehydrative condensation reactions [, ], and tantalum alkoxide-catalyzed hydroxy-directed amidation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KYA1797 is a novel inhibitor of the Wnt/ß-catenin pathway, binding directly to the regulators of G-protein signaling domain of axin, initiating ß-catenin and Ras degradation through enhancement of the ß-catenin destruction complex activating GSK3ß, effectively suppressing the growth of CRCs harboring APC and KRAS mutations.
KYA1797K is an inhibitor of Wnt/β-catenin signaling. It inhibits expression of a reporter induced by Wnt3a-conditioned medium in HEK293 cells (IC50 = 0.75 μM). KYA1797K binds to the regulators of G-protein signaling (RGS) domain of axin and increases activation of GSK3β, as well as phosphorylation of β-catenin and Ras, in HEK293 cells when used at a concentration of 25 μM. It decreases β-catenin and Ras protein levels and inhibits colony formation in SW480 cells in a concentration-dependent manner. KYA1797K inhibits the growth of SW480, LoVo, DLD1, and HCT15 cells (GI50s = 5, 4.8, 4.5, and 4.2 μM, respectively). It reduces tumor growth in a D-MT colorectal cancer mouse xenograft model when administered at a dose of 20 mg/kg. KYA1797K is a novel highly potent and selective inhibitor of both Wnt/ß-catenin and Ras pathways.
Kynuramine is an aromatic ketone that is aniline substituted at position 2 by a 3-aminopropanoyl group. It has a role as a metabolite. It is a substituted aniline, a primary amino compound and an aromatic ketone. Kynuramine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Kynuramine is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). An aromatic ketone containing the aniline structure (ANILINE COMPOUNDS).
Kynurenic acid is a quinolinemonocarboxylic acid that is quinoline-2-carboxylic acid substituted by a hydroxy group at C-4. It has a role as a G-protein-coupled receptor agonist, a NMDA receptor antagonist, a nicotinic antagonist, a neuroprotective agent, a human metabolite and a Saccharomyces cerevisiae metabolite. It is a monohydroxyquinoline and a quinolinemonocarboxylic acid. It is a conjugate acid of a kynurenate. Kynurenic Acid is under investigation in clinical trial NCT02340325 (FS2 Safety and Tolerability Study in Healthy Volunteers). Kynurenic acid is a natural product found in Ephedra transitoria, Ephedra pachyclada, and other organisms with data available. Kynurenic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Kynurenic acid (KYNA) is a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors N-methyl-D-aspartate (NMDA), alphaamino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptors and of the nicotine cholinergic subtype alpha 7 receptors. KYNA neuroprotective and anticonvulsive activities have been demonstrated in animal models of neurodegenerative diseases. Because of KYNA's neuromodulatory character, its involvement has been speculatively linked to the pathogenesis of a number of neurological conditions including those in the ageing process. Different patterns of abnormalities in various stages of KYNA metabolism in the CNS have been reported in Alzheimer's disease, Parkinson's disease and Huntington's disease. In HIV-1-infected patients and in patients with Lyme neuroborreliosis a marked rise of KYNA metabolism was seen. In the ageing process KYNA metabolism in the CNS of rats shows a characteristic pattern of changes throughout the life span. A marked increase of the KYNA content in the CNS occurs before the birth, followed by a dramatic decline on the day of birth. A low activity was seen during ontogenesis, and a slow and progressive enhancement occurs during maturation and ageing. This remarkable profile of KYNA metabolism alterations in the mammalian brain has been suggested to result from the development of the organisation of neuronal connections and synaptic plasticity, development of receptor recognition sites, maturation and ageing. There is significant evidence that KYNA can improve cognition and memory, but it has also been demonstrated that it interferes with working memory. Impairment of cognitive function in various neurodegenerative disorders is accompanied by profound reduction and/or elevation of KYNA metabolism. The view that enhancement of CNS KYNA levels could underlie cognitive decline is supported by the increased KYNA metabolism in Alzheimer's disease, by the increased KYNA metabolism in down's syndrome and the enhancement of KYNA function during the early stage of Huntington's disease. Kynurenic acid is the only endogenous N-methyl-D-aspartate (NMDA) receptor antagonist identified up to now, that mediates glutamatergic hypofunction. Schizophrenia is a disorder of dopaminergic neurotransmission, but modulation of the dopaminergic system by glutamatergic neurotransmission seems to play a key role. Despite the NMDA receptor antagonism, kynurenic acid also blocks, in lower doses, the nicotinergic acetycholine receptor, i.e., increased kynurenic acid levels can explain psychotic symptoms and cognitive deterioration. Kynurenic acid levels are described to be higher in the cerebrospinal fluid (CSF) and in critical central nervous system (CNS) regions of schizophrenics as compared to controls. (A3279, A3280). Kynurenic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A broad-spectrum excitatory amino acid antagonist used as a research tool.
Kynurenine is a ketone that is alanine in which one of the methyl hydrogens is substituted by a 2-aminobenzoyl group. It has a role as a human metabolite. It is a substituted aniline, an aromatic ketone and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a kynureninate. Kynurenine is a natural product found in Drosophila melanogaster, Psychotria punctata, and other organisms with data available. Kynurenine is a ketone and an amino acid derivative that is synthesized by either tryptophan 2,3-dioxygenase (TDO)- or indoleamine 2,3-dioxygenase (IDO)-mediated oxidation of tryptophan with diverse biological functions, including vasodilatory, immunoregulatory and neuromodulatory activities. Kynurenine is a precursor for niacin. Additionally, kynurenine can be further metabolized into anthranilic acid, kynurenic acid, and 3-hydroxykynurenine; aberrant production of kynurenine is associated with neurological disease-related cognitive deficits and depressive symptoms. Overexpressed in certain cancer cell types, kynurenine could potentially be used as a biomarker to assess cancer risk. A metabolite of the essential amino acid tryptophan metabolized via the tryptophan-kynurenine pathway.
Kynurenine sulfate monohydrate is a precursor of kynurenic acid which is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system. L-Kyn is known to be a pigment generating component in animals. In mammals, it modulates the transmission of glutamate neurotransmitter. It is also considered to be a sex-attracting pheromone in vertebrates.
L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway. L-kynurenine is involved in a variety of neurological processes and diseases. L-kynurenine is a substrate for kynureninase/kynurenine hydrolase; kynurenine 3-monooxygenase and kynurenine-oxoglutarate transaminase.